4-Chloro-2,7-naphthyridine
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Overview
Description
4-Chloro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,7-naphthyridine typically involves the halogenation of 2,7-naphthyridine. One common method is the reaction of 2,7-naphthyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. This reaction introduces the chlorine atom at the 4th position of the naphthyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form polyfunctionalized naphthyridines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Cross-Coupling: Catalysts such as cobalt chloride (CoCl2) or palladium complexes are used in the presence of organometallic reagents.
Major Products:
Substitution Products: Amino, thiol, or alkyl-substituted naphthyridines.
Oxidation Products: Naphthyridine N-oxides.
Cross-Coupling Products: Polyfunctionalized naphthyridines with various substituents.
Scientific Research Applications
4-Chloro-2,7-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells due to its photophysical properties.
Agrochemicals: It is utilized in the synthesis of herbicides and pesticides.
Chemical Biology: The compound is employed in the design of molecular sensors and probes for biological studies.
Mechanism of Action
The mechanism of action of 4-Chloro-2,7-naphthyridine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorine atom enhances its binding affinity and specificity towards these targets. In materials science, its photophysical properties are exploited for light emission and energy transfer processes .
Comparison with Similar Compounds
2,7-Difunctionalized-1,8-naphthyridines: These compounds have similar structural features but with different functional groups at the 2nd and 7th positions.
4-Methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde: This compound has methoxy and aldehyde groups instead of chlorine.
Uniqueness: The chlorine atom enhances its ability to participate in substitution and cross-coupling reactions, making it a versatile building block for various chemical syntheses .
Properties
Molecular Formula |
C8H5ClN2 |
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Molecular Weight |
164.59 g/mol |
IUPAC Name |
4-chloro-2,7-naphthyridine |
InChI |
InChI=1S/C8H5ClN2/c9-8-5-11-4-6-3-10-2-1-7(6)8/h1-5H |
InChI Key |
VSGZQNCSLGQGQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CN=CC(=C21)Cl |
Origin of Product |
United States |
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